2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one typically involves the cycloaddition reaction known as “click chemistry.” This method employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. The reaction conditions often include the use of copper sulfate and sodium ascorbate in an aqueous medium .
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Chemistry: In organic synthesis, 2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Medicine: In medicinal chemistry, this compound is explored for its potential as an enzyme inhibitor, particularly in the context of diseases such as cancer and Alzheimer’s disease. Its triazole ring can mimic the structure of natural substrates, allowing it to bind effectively to enzyme active sites .
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance .
Mechanism of Action
The mechanism of action of 2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. This compound can interfere with key biological pathways, such as signal transduction and metabolic processes, thereby exerting its effects .
Comparison with Similar Compounds
1H-1,2,3-Triazole: A basic triazole compound with similar chemical properties but lacking the amino and ethanone groups.
Uniqueness: 2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its amino group enhances its potential for hydrogen bonding, while the ethanone moiety provides additional sites for chemical modification .
Properties
Molecular Formula |
C5H8N4O |
---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-amino-1-(1-methyltriazol-4-yl)ethanone |
InChI |
InChI=1S/C5H8N4O/c1-9-3-4(7-8-9)5(10)2-6/h3H,2,6H2,1H3 |
InChI Key |
OQQHHOHIHHZCLI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.